Cas no 13922-38-8 (2-Amino-N-(2,6-dimethylphenyl)benzamide)

2-Amino-N-(2,6-dimethylphenyl)benzamide is a substituted benzamide derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure features an amino group adjacent to the benzamide core, enhancing reactivity for further functionalization. The presence of 2,6-dimethylphenyl substitution contributes to steric hindrance, which may influence binding selectivity in target interactions. This compound is of interest in medicinal chemistry for its potential as a synthetic intermediate in the development of bioactive molecules. It is typically characterized by high purity and stability under standard storage conditions. Researchers value its utility in constructing complex heterocyclic frameworks or as a precursor for specialized ligands.
2-Amino-N-(2,6-dimethylphenyl)benzamide structure
13922-38-8 structure
Product Name:2-Amino-N-(2,6-dimethylphenyl)benzamide
CAS No:13922-38-8
MF:C15H16N2O
MW:240.300343513489
CID:1085466
PubChem ID:847767
Update Time:2025-06-14

2-Amino-N-(2,6-dimethylphenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-N-(2,6-dimethylphenyl)benzamide
    • 2-Amino-benzoesaeure-<2.6-dimethyl-anilid>
    • Anthranilsaeure-<
    • OTAVA-BB 1133406
    • UKRORGSYN-BB BBV-023429
    • 2-amino-N-(2,6-dimethylphenyl)benzamide(SALTDATA: FREE)
    • 006432
    • CBI-BB ZERO
    • DB-211520
    • ALBB-024817
    • DTXSID00357223
    • 2-AMINO-N-(2,6-DIMETHYLPHENYL)BENZAMIDE 95%
    • CHEMBL38705
    • MFCD00578826
    • SR-01000200939
    • LS-08228
    • SR-01000200939-1
    • STK734450
    • Benzamide, 2-amino-N-(2,6-dimethylphenyl)-
    • 13922-38-8
    • AKOS000141459
    • CCG-327744
    • SCHEMBL11742895
    • CBI-BB ZERO/006432
    • MDL: MFCD00578826
    • Inchi: 1S/C15H16N2O/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,16H2,1-2H3,(H,17,18)
    • InChI Key: RTNCJZHSKGUZKP-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1N)NC1C(C)=CC=CC=1C

Computed Properties

  • Exact Mass: 240.12600
  • Monoisotopic Mass: 240.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12000
  • LogP: 3.79210

2-Amino-N-(2,6-dimethylphenyl)benzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Amino-N-(2,6-dimethylphenyl)benzamide Pricemore >>

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Additional information on 2-Amino-N-(2,6-dimethylphenyl)benzamide

Research Briefing on 2-Amino-N-(2,6-dimethylphenyl)benzamide (CAS: 13922-38-8)

2-Amino-N-(2,6-dimethylphenyl)benzamide (CAS: 13922-38-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications. The compound has been studied for its role as an intermediate in the synthesis of more complex molecules and for its biological activity, particularly in the context of central nervous system (CNS) disorders.

Recent studies have explored the synthesis and optimization of 2-Amino-N-(2,6-dimethylphenyl)benzamide, with a focus on improving yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound. These efforts are crucial for ensuring the reproducibility and scalability of its production, which is essential for further pharmacological evaluation.

Pharmacological investigations have revealed that 2-Amino-N-(2,6-dimethylphenyl)benzamide exhibits notable activity as a modulator of certain neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that the compound may interact with GABAergic or dopaminergic pathways, although the exact mechanism of action remains under investigation. These findings highlight its potential as a lead compound for the development of novel therapeutics for CNS disorders such as anxiety, epilepsy, or Parkinson's disease.

In addition to its pharmacological properties, recent research has also examined the safety and toxicological profile of 2-Amino-N-(2,6-dimethylphenyl)benzamide. Acute and subchronic toxicity studies in animal models have provided valuable data on its pharmacokinetics and potential side effects. These studies are critical for assessing the compound's suitability for further development and eventual clinical trials.

Looking ahead, the research community is keen to explore the broader applications of 2-Amino-N-(2,6-dimethylphenyl)benzamide, including its potential use in combination therapies or as a scaffold for the design of new chemical entities. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into practical therapeutic solutions.

In conclusion, 2-Amino-N-(2,6-dimethylphenyl)benzamide (CAS: 13922-38-8) represents a promising area of research in the chemical biology and pharmaceutical fields. Ongoing studies are expected to further elucidate its mechanisms of action, optimize its synthesis, and evaluate its therapeutic potential. This compound exemplifies the intersection of chemistry and biology in the pursuit of innovative medical treatments.

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